molecular formula C7H6Br2FN B3033211 2,6-Dibromo-4-fluoro-3-methylaniline CAS No. 1000576-72-6

2,6-Dibromo-4-fluoro-3-methylaniline

Cat. No.: B3033211
CAS No.: 1000576-72-6
M. Wt: 282.94 g/mol
InChI Key: AHLMGMWQLJMGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Aromatic Amines in Advanced Organic Chemistry and Synthesis

Halogenated aromatic amines are fundamental building blocks in modern organic synthesis and medicinal chemistry. The presence of halogen atoms can significantly alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.

Key Roles in Synthesis and Material Science:

Versatile Intermediates: The halogen atoms serve as reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can influence the acidity of the amine group and the reactivity of the aromatic ring towards electrophilic substitution. rsc.orgnbinno.com

Pharmaceutical and Agrochemical Applications: The introduction of halogens is a common strategy in drug design to enhance the therapeutic properties of molecules. nih.gov They are also integral to the synthesis of many pesticides and herbicides.

Academic Research Focus and Unique Structural Characteristics of 2,6-Dibromo-4-fluoro-3-methylaniline

While extensive research exists for the broader class of halogenated anilines, dedicated academic studies focusing specifically on this compound are limited. Much of the understanding of its properties is extrapolated from research on structurally similar compounds.

The defining feature of this compound is its dense and specific substitution pattern on the aniline (B41778) ring. This includes two bulky bromine atoms flanking the amino group, a fluorine atom at the para position, and a methyl group at a meta position. This unique arrangement is expected to impart distinct steric and electronic properties.

Structural Analysis and Inferred Properties:

Steric Hindrance: The two bromine atoms ortho to the amino group create significant steric hindrance. This can influence the reactivity of the amine and the planarity of the molecule. In the closely related compound, 2,6-Dibromo-4-methylaniline (B181599), crystal structure analysis has shown notable distortions in the bond angles of the benzene (B151609) ring due to steric strain. researchgate.netresearchgate.net

Research Potential: As a highly substituted aniline, this compound serves as a valuable intermediate for synthesizing complex, polyfunctionalized aromatic compounds. Its potential applications are likely in areas where precise control over molecular shape and electronics is crucial, such as in the development of new pharmaceuticals, agrochemicals, or materials with specific optical properties. A computational study on the very similar molecule 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) highlighted its potential for nonlinear optical (NLO) applications, suggesting a similar potential for the title compound. bldpharm.com

Basic Compound Data:

PropertyValue
Molecular Formula C₇H₆Br₂FN
Molecular Weight 282.94 g/mol
CAS Number 1000576-72-6

This data is sourced from chemical suppliers and databases. scbt.comnist.gov

Spectroscopic Data:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-fluoro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLMGMWQLJMGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276229
Record name 2,6-Dibromo-4-fluoro-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-72-6
Record name 2,6-Dibromo-4-fluoro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000576-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-fluoro-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dibromo 4 Fluoro 3 Methylaniline and Analogous Structures

General Strategies for Halogenation of Aniline (B41778) Derivatives

The introduction of halogen atoms onto an aniline ring is a fundamental step in the synthesis of many complex aromatic compounds. The nature and position of these halogens can significantly influence the molecule's chemical reactivity and properties.

Regioselective Bromination Procedures (e.g., utilizing N-bromosuccinimide)

The regioselective bromination of aniline derivatives is a critical transformation for controlling the substitution pattern on the aromatic ring. The strong activating and ortho-, para-directing nature of the amino group necessitates careful selection of brominating agents and reaction conditions to achieve the desired isomer.

N-bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings, including anilines. It offers a milder and more selective alternative to elemental bromine. The regioselectivity of bromination using NBS can be influenced by the solvent and the presence of other substituents on the aniline ring. For instance, the bromination of electron-rich aromatic compounds like anilines with NBS in dimethylformamide (DMF) often shows high para-selectivity.

In the context of synthesizing structures analogous to 2,6-dibromo-4-fluoro-3-methylaniline, the dibromination of a substituted aniline at the positions ortho to the amino group is a key step. For example, the synthesis of 2,6-dibromo-4-methylaniline (B181599) can be achieved by treating p-toluidine (B81030) with two equivalents of NBS in a solvent like chloroform (B151607). This reaction proceeds at room temperature and can provide the desired product in good yield.

A general procedure for such a dibromination is as follows:

The starting aniline derivative is dissolved in a suitable solvent, such as chloroform or acetonitrile. Two equivalents of N-bromosuccinimide are then added, and the reaction mixture is stirred at room temperature for a specified period. The reaction is monitored for completion, after which the product is isolated and purified, typically by filtration and column chromatography.

The table below summarizes the conditions and outcomes for the bromination of a relevant aniline precursor.

Starting MaterialBrominating AgentSolventTemperatureProductYield
p-ToluidineN-Bromosuccinimide (2 eq.)Chloroform20 °C2,6-Dibromo-4-methylaniline75%

Introduction of Fluorine via Specific Fluorinating Agents

The introduction of fluorine onto an aromatic ring presents unique challenges due to the high reactivity of elemental fluorine and the often harsh conditions required for other fluorinating agents. However, several modern reagents and methods have been developed for the selective fluorination of anilines.

One of the most established methods for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction . This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. This method is a cornerstone in the synthesis of fluoroaromatic compounds.

The general steps of the Balz-Schiemann reaction are:

Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate.

Thermal Decomposition: The isolated diazonium tetrafluoroborate is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.

While the Balz-Schiemann reaction is a powerful tool, other electrophilic fluorinating agents, such as Selectfluor® (N-fluorobis(phenyl)sulfonimide), have gained prominence for the direct fluorination of electron-rich aromatic rings under milder conditions. The reactivity and regioselectivity of these reagents depend on the substrate and reaction conditions.

Methylation Techniques for Aromatic Ring Functionalization

The introduction of a methyl group onto an aromatic ring can be achieved through various methods, with Friedel-Crafts alkylation being a classic example. However, for the synthesis of highly substituted anilines, it is often more strategic to start with a precursor that already contains the methyl group in the desired position. This approach avoids potential issues with regioselectivity and polysubstitution that can arise from direct methylation of a complex aniline derivative.

For instance, in the synthesis of this compound, a plausible precursor is 4-fluoro-3-methylaniline. This starting material already possesses the required fluorine and methyl substituents in the correct relative positions, simplifying the subsequent bromination step.

Multi-Step Synthesis Approaches from Precursors

The synthesis of a complex molecule like this compound typically involves a multi-step sequence, starting from simpler, commercially available precursors. The choice of the synthetic route depends on the availability of starting materials and the efficiency of each chemical transformation.

Derivatization from Related Anilines (e.g., 2,6-dibromo-4-methylaniline as starting material)

One potential synthetic route to this compound involves the derivatization of a pre-existing dibrominated aniline. A logical precursor in this approach is 2,6-dibromo-4-methylaniline , which is commercially available or can be synthesized from p-toluidine. bldpharm.comstackexchange.com

The key transformation in this route would be the introduction of a fluorine atom at the 4-position of 2,6-dibromo-3-methylaniline (which would first need to be synthesized, for instance, from 3-methylaniline). A plausible method for this fluorination would be the Balz-Schiemann reaction. This would involve the diazotization of the amino group of a suitable precursor, followed by treatment with fluoroboric acid and thermal decomposition. However, for this specific transformation on a di-brominated and methylated aniline, the feasibility and yield would need to be experimentally determined.

An alternative and more direct approach would be to start from a precursor that already contains the fluorine and methyl groups. 4-Fluoro-3-methylaniline is a commercially available compound that serves as an excellent starting material. The synthesis would then proceed via regioselective dibromination. The amino group, being a strong activating group, would direct the incoming bromine atoms to the ortho positions (positions 2 and 6), leading to the desired this compound.

The proposed reaction is as follows:

4-Fluoro-3-methylaniline is dissolved in a suitable solvent, and two equivalents of a brominating agent like N-bromosuccinimide are added. The reaction is stirred at an appropriate temperature until completion. The product, this compound, is then isolated and purified.

This approach offers a more convergent and likely higher-yielding pathway to the target molecule.

Sandmeyer Cyanation Procedures for Nitrile Analogs

The Sandmeyer reaction is a versatile method for converting aryl diazonium salts into a variety of functional groups, including nitriles (cyanides). This transformation is particularly useful for introducing a cyano group onto an aromatic ring, which can then be further elaborated into other functional groups such as carboxylic acids or amides.

To synthesize the nitrile analog of this compound, the parent aniline would first be converted to its corresponding diazonium salt. This is achieved by treating the aniline with nitrous acid at low temperatures. The resulting diazonium salt is then reacted with a copper(I) cyanide solution to yield the desired benzonitrile.

The general procedure for the Sandmeyer cyanation of this compound would involve:

Diazotization: this compound is dissolved in an acidic aqueous solution and cooled to 0-5 °C. A solution of sodium nitrite is then added slowly to form the diazonium salt.

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to facilitate the substitution and the evolution of nitrogen gas.

Work-up: After the reaction is complete, the product, 2,6-dibromo-4-fluoro-3-methylbenzonitrile, is extracted with an organic solvent and purified.

The table below outlines the typical reagents and conditions for a Sandmeyer cyanation reaction.

Starting MaterialReagent 1Reagent 2TemperatureProduct
Aryl Diazonium SaltCopper(I) Cyanide (CuCN)-Room Temp to 50 °CAryl Nitrile

This procedure provides a reliable method for accessing the nitrile analogs of complex anilines, which are valuable intermediates in organic synthesis.

Preparation of Isocyanide Derivatives via Formylation and Amide Dehydration

The synthesis of isocyanide derivatives from halogenated anilines is a valuable transformation in organic chemistry, providing versatile building blocks for more complex molecules. The process typically involves a two-step sequence: N-formylation of the aniline followed by dehydration of the resulting formamide (B127407).

The formylation of anilines can be achieved using various reagents, with formic acid and ethyl formate (B1220265) being common choices. researchgate.nettandfonline.comtandfonline.com For instance, the N-formylation of various substituted anilines, including halogenated ones, has been effectively carried out by heating the aniline with formic acid or ethyl formate in the absence of a solvent or catalyst. researchgate.nettandfonline.comtandfonline.com The reaction of anilines with electron-donating or halogen substituents generally proceeds to give good to excellent yields of the corresponding N-formyl amides. researchgate.nettandfonline.comtandfonline.com For example, halogen-containing anilines have been shown to provide yields ranging from 84% to 93%. researchgate.nettandfonline.com

The subsequent dehydration of the N-arylformamide to the isocyanide is a critical step. Common dehydrating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often in the presence of a base like triethylamine (B128534) to neutralize the acidic byproducts. nih.govnih.govresearchgate.netresearchgate.net A highly efficient method involves the dehydration of formamides with phosphorus oxychloride in triethylamine as the solvent at 0 °C, which can produce isocyanides in high yields within a short reaction time. nih.govnih.gov This method has been successfully applied to a wide range of N-aryl substituted formamides, including those with electron-withdrawing or electron-donating groups on the benzene (B151609) ring. nih.gov

General Procedure for Isocyanide Synthesis from a Halogenated Aniline:

Formylation: The halogenated aniline is reacted with an excess of a formylating agent, such as formic acid, and heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess formic acid is removed under reduced pressure to yield the N-arylformamide.

Dehydration: The crude formamide is dissolved in a suitable solvent like dichloromethane (B109758) or triethylamine. A dehydrating agent, such as phosphorus oxychloride, is added dropwise at a reduced temperature (e.g., 0 °C) in the presence of a base like triethylamine. After the addition is complete, the reaction mixture is stirred at room temperature until the formamide is consumed. The reaction is then quenched, and the isocyanide product is isolated and purified.

Catalytic Approaches in the Synthesis of Halogenated Anilines (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of anilines, including those bearing halogen substituents. semanticscholar.orgnih.govberkeley.eduacs.orgwiley.com These reactions involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be tailored to the specific substrates. A variety of palladium sources, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate), can be used. The ligands play a critical role in the catalytic cycle, and a wide array of phosphine-based ligands have been developed to facilitate the coupling of various aryl halides with amines.

The synthesis of halogenated anilines can be achieved by coupling a dihaloaryl compound with an amine or by coupling an aryl halide with a halogenated amine. For instance, the palladium-catalyzed amination of aryl chlorides and bromides with ammonium (B1175870) salts or aqueous ammonia (B1221849) provides a direct route to primary anilines. semanticscholar.orgnih.govberkeley.eduacs.org

Below is a table summarizing representative conditions for the palladium-catalyzed synthesis of substituted anilines from aryl halides.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Halides

Aryl Halide Amine/Amine Surrogate Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
4-Chlorotoluene N-Methylaniline Pd₂(dba)₃ Ylide-substituted phosphine (B1218219) (YPhos) KOtBu Toluene Room Temp >95
Aryl Chlorides Ammonium Sulfate Pd[P(o-tol)₃]₂ CyPF-tBu NaOtBu 1,4-Dioxane 100 70-95
Aryl Bromides Ammonium Sulfate Pd[P(o-tol)₃]₂ CyPF-tBu NaOtBu 1,4-Dioxane 100 75-98

These catalytic methods offer a versatile and efficient means to construct a wide array of halogenated anilines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Chemical Reactivity and Transformation Pathways of 2,6 Dibromo 4 Fluoro 3 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Halogenated Aniline (B41778) Core

The aniline core of 2,6-Dibromo-4-fluoro-3-methylaniline is subject to electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The outcome of such reactions is largely determined by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a potent activating group and an ortho-, para-director. Conversely, the halogen (bromo and fluoro) substituents are deactivating yet also ortho-, para-directing. The methyl (-CH₃) group is a weak activating group and an ortho-, para-director.

Given the substitution pattern of this compound, the positions ortho and para to the strongly activating amino group are already occupied by bromine atoms. The position para to the amino group is occupied by the fluorine atom. Therefore, the remaining open position for electrophilic attack is at C5. The directing effects of the substituents would therefore guide incoming electrophiles to this position. However, the steric hindrance from the adjacent bromine and methyl groups might influence the feasibility and rate of the reaction.

Directing Effects of Substituents on the Aromatic Ring:

SubstituentElectronic EffectDirecting Effect
-NH₂ (Amino)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para
-F (Fluoro)DeactivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para

Reduction and Oxidation Reactions of the Amine Moiety and the Aromatic Ring

The amine functionality and the aromatic ring of this compound can undergo both reduction and oxidation reactions. The susceptibility of anilines to oxidation is well-documented, often leading to the formation of a variety of products, including nitro compounds, azo compounds, and polymeric materials, depending on the oxidant and reaction conditions. The presence of electron-withdrawing halogen atoms on the ring can influence the oxidation potential of the aniline.

Conversely, the aromatic ring of halogenated anilines can be susceptible to reduction, particularly dehalogenation. For instance, polyhalogenated anilines can be dehalogenated using methods like catalytic hydrogenation or treatment with reducing agents such as Al-Ni alloy in an alkaline aqueous solution. The selective reduction of one or more halogen atoms can provide a route to partially dehalogenated derivatives.

Nucleophilic Substitution Reactions Involving Halogen and Amine Functional Groups

The bromine atoms on the aromatic ring of this compound are potential sites for nucleophilic substitution, although such reactions on unactivated aryl halides are generally challenging. However, under specific conditions, such as the presence of strong nucleophiles and/or catalysts, substitution of the bromine atoms can occur. One important class of such reactions is the metal-halogen exchange, where an organometallic reagent (e.g., an organolithium or Grignard reagent) replaces a halogen atom, creating a new organometallic species that can then react with various electrophiles.

The amine group itself can also participate in nucleophilic substitution reactions, acting as a nucleophile. For instance, it can react with alkyl halides or acyl halides to form secondary or tertiary amines, or amides, respectively.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atoms in this compound make it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, can be employed to introduce new aryl, vinyl, or alkyl groups at the positions of the bromine atoms. Studies on similar di- and tri-halo-substituted anilines and pyridines have demonstrated the feasibility of such transformations. For instance, the Suzuki reaction of 2,6-dibromo-4-nitroaniline (B165464) with aryl boronic acids has been reported to proceed efficiently. researchgate.net

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction could be utilized to replace one or both bromine atoms in this compound with a different amino group, leading to the synthesis of various substituted diamines. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgrug.nl

Examples of Cross-Coupling Reactions with Dibromoanilines:

ReactionCoupling PartnerCatalyst/LigandProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂Diaryl aniline
Buchwald-HartwigPrimary/Secondary AminePd catalyst / Phosphine ligandDiamino- or amino-substituted aniline

Derivatization Reactions for the Synthesis of Novel Compounds

The functional groups of this compound provide handles for a variety of derivatization reactions, leading to the synthesis of novel and potentially bioactive compounds.

The primary amine group of this compound is a key functionality for the construction of heterocyclic rings. A notable example is the synthesis of thiazolidin-4-ones. This can be achieved through a one-pot, three-component reaction involving the aniline, an aldehyde, and a mercaptocarboxylic acid such as thioglycolic acid. cellmolbiol.orgresearchgate.netscispace.comekb.egnih.gov The reaction proceeds via the formation of a Schiff base between the aniline and the aldehyde, which then undergoes cyclization with the mercaptoacetic acid.

Anilines are known to react with highly electrophilic species such as polyhalogenated nitrobutadienes. For instance, the reaction of anilines with 2-nitropentachlorobuta-1,3-diene can lead to the formation of various nitrogen-containing compounds, including N-tetrachloroallylidene-N′-arylhydrazines. These reactions often proceed through a series of nucleophilic substitution and rearrangement steps. The electron-donating and -withdrawing groups on the aniline can influence the course and outcome of these complex transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Fluorine Nuclei in Substituted Anilines

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For substituted anilines, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the structural puzzle. azom.com The chemical shifts are heavily influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring. acs.orgmodgraph.co.uk

In 2,6-Dibromo-4-fluoro-3-methylaniline, the amino (-NH₂), methyl (-CH₃), fluorine (-F), and bromine (-Br) groups all modulate the electron density of the aromatic ring, thereby affecting the chemical shifts of the attached protons and carbons. youtube.com

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons. The aromatic region, typically between 6.5 and 8.0 ppm, will feature a single signal for the proton at the C5 position. Its multiplicity will be a doublet of doublets due to coupling with the adjacent fluorine atom and a smaller long-range coupling. The amino group protons will likely appear as a broad singlet, while the methyl group protons will be a sharp singlet. Electron-donating groups like the amino and methyl groups tend to shield protons, shifting them upfield, whereas electron-withdrawing halogens deshield them, causing downfield shifts. youtube.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 120-170 ppm range. researchgate.net The chemical shifts are influenced by the attached substituents; carbons bonded to electronegative atoms like bromine and fluorine will be significantly deshielded. The carbon attached to fluorine will also exhibit splitting (a large one-bond ¹JC-F coupling).

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.govbeilstein-journals.org It provides a single resonance for the fluorine atom, and its chemical shift is highly dependent on the electronic environment. The coupling of the fluorine nucleus with the adjacent aromatic proton (³JF-H) and carbon atoms can be observed, further confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPosition/GroupPredicted Chemical Shift (ppm)Expected MultiplicityCoupling Constants (Hz)
¹HAromatic H (C5)6.8 - 7.5Doublet of doublets³JH-F ≈ 8-10 Hz, ⁵JH-H (to CH₃) ≈ 0.5-1 Hz
¹HAmine (-NH₂)3.5 - 5.0Broad singlet-
¹HMethyl (-CH₃)2.0 - 2.5Singlet-
¹³CC-NH₂ (C1)140 - 150Singlet-
¹³CC-Br (C2, C6)110 - 120Singlet-
¹³CC-CH₃ (C3)125 - 135Singlet-
¹³CC-F (C4)155 - 165Doublet¹JC-F ≈ 240-260 Hz
¹³CC-H (C5)115 - 125Doublet²JC-F ≈ 20-25 Hz
¹³CMethyl (-CH₃)15 - 20Singlet-

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Molecular Vibrations

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. nih.gov For substituted anilines, these methods are used to identify characteristic stretching and bending modes. researchgate.netnih.gov

FTIR Spectroscopy : The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range. The C-Br and C-F stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹ and 1200 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy : Raman spectroscopy complements FTIR, particularly for vibrations that involve a change in polarizability. tsijournals.com Aromatic ring stretching vibrations, often seen between 1400 and 1650 cm⁻¹, are typically strong in Raman spectra. researchgate.net The symmetric vibrations of the substituted benzene (B151609) ring and the C-Br bonds are also expected to give rise to distinct Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹) (FTIR)Expected Frequency Range (cm⁻¹) (Raman)
N-H Asymmetric Stretch-NH₂3450 - 3500Weak
N-H Symmetric Stretch-NH₂3350 - 3400Weak
Aromatic C-H StretchAr-H3000 - 3100Moderate
Aliphatic C-H Stretch-CH₃2850 - 2980Moderate
N-H Scissoring (Bend)-NH₂1600 - 1650Weak
Aromatic C=C StretchBenzene Ring1450 - 1600 (multiple bands)Strong
C-N StretchAr-NH₂1250 - 1350Moderate
C-F StretchAr-F1150 - 1250Moderate
C-Br StretchAr-Br500 - 650Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

For this compound, the most prominent feature in the mass spectrum will be the molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. chegg.com

Electron impact (EI) ionization would likely lead to fragmentation. Common fragmentation pathways for aromatic amines include α-cleavage and the loss of small molecules. miamioh.edu For this compound, potential fragmentations could involve the loss of a bromine atom, a methyl radical, or hydrogen cyanide (HCN) from the ring after rearrangement. miamioh.edulibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound (C₇H₆Br₂FN)

IonDescriptionPredicted m/z (for ⁷⁹Br)Key Features
[M]⁺Molecular Ion280.89Isotopic cluster at m/z 281, 283, 285 (ratio ~1:2:1) due to two Br atoms.
[M-Br]⁺Loss of a bromine atom201.97Isotopic doublet at m/z 202, 204 (ratio ~1:1) due to one remaining Br atom.
[M-CH₃]⁺Loss of a methyl radical265.88Isotopic cluster at m/z 266, 268, 270 (ratio ~1:2:1).
[M-HBr]⁺Loss of hydrogen bromide200.98Isotopic doublet at m/z 201, 203 (ratio ~1:1).
[C₆H₅]⁺Phenyl cation fragment77.04Common fragment in aromatic compounds.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

In the crystal structure of 2,6-dibromo-4-methylaniline (B181599), the benzene ring shows notable distortion from the ideal hexagonal geometry due to the steric bulk of the ortho-bromine atoms. nih.gov The bromine atoms are slightly displaced from the mean plane of the benzene ring. nih.gov A similar distortion is expected for this compound.

A key structural feature in these types of molecules is the formation of intramolecular hydrogen bonds between the amine protons and the ortho-bromine atoms (N-H···Br). nih.govnih.gov These interactions influence the conformation of the amine group. In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, such as N-H···N interactions, forming chains or more complex networks. nih.gov

Table 4: Expected Crystallographic Parameters for this compound (based on analogous structures)

ParameterExpected Value RangeComments
C-Br Bond Length1.89 - 1.91 ÅTypical for an aromatic C-Br bond.
C-F Bond Length1.35 - 1.37 ÅTypical for an aromatic C-F bond.
C-N Bond Length1.40 - 1.42 ÅReflects partial double bond character.
C-C-C Bond Angles115° - 123°Significant deviation from the ideal 120° due to substituent-induced strain. nih.gov
Intramolecular H-BondN-H···BrShort contacts expected, influencing amine group orientation. nih.gov
Crystal PackingHydrogen-bonded chains/sheetsIntermolecular N-H···N or N-H···F interactions may dictate the packing arrangement. nih.gov

Challenges in Spectroscopic Analysis Arising from Substituent Effects and Isomerism in Halogenated Anilines

The spectroscopic analysis of polysubstituted halogenated anilines like this compound is not without its challenges.

Complex Substituent Effects : The molecule contains a mix of electron-donating (-NH₂, -CH₃) and electron-withdrawing (-F, -Br) groups. The interplay of their inductive and resonance effects can make the precise prediction of NMR chemical shifts complex. acs.org These combined effects can lead to overlapping signals in the aromatic region of the ¹H NMR spectrum, complicating interpretation.

Isomerism : A significant challenge is distinguishing the target molecule from its isomers. For example, 2,4-Dibromo-6-fluoro-3-methylaniline would have a very similar mass and functional groups, leading to comparable FTIR spectra and mass spectrometric data. Positional isomers can often only be definitively distinguished by NMR, where the unique pattern of proton and fluorine couplings provides a structural fingerprint, or by X-ray crystallography if a suitable crystal can be obtained. researchgate.net Advanced mass spectrometry techniques, such as MS/MS, can also be employed to differentiate isomers based on their unique fragmentation patterns. researchgate.net

Conformational Complexity : The presence of bulky ortho substituents can lead to restricted rotation around the C-N bond. Furthermore, the weak and competitive nature of non-covalent interactions (e.g., N-H···N vs. N-H···Br) can result in multiple stable conformations, potentially complicating the analysis of spectra obtained at different temperatures or in different solvents. scispace.com

Computational Chemistry and Theoretical Modeling of 2,6 Dibromo 4 Fluoro 3 Methylaniline

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state structure and electronic properties of molecules. For substituted anilines, DFT calculations, often using the B3LYP functional combined with basis sets like 6-311++G(d,p), provide a reliable balance of accuracy and computational cost. researchgate.netresearchgate.net

Optimized Molecular Geometry: The molecular structure of 2,6-Dibromo-4-fluoro-3-methylaniline is characterized by a benzene (B151609) ring substituted with two bromine atoms, a fluorine atom, a methyl group, and an amino group. The presence of bulky bromine atoms ortho to the amino group is expected to cause significant steric hindrance. This typically results in the distortion of the benzene ring from a perfect hexagonal geometry and influences the planarity of the amino group. nih.gov In related halosubstituted anilines, the amino group is often predicted to have a near-planar pyramidal form. researchgate.net X-ray diffraction studies on the similar compound 2,6-Dibromo-4-methylaniline (B181599) revealed that the bromine atoms are slightly displaced from the mean plane of the benzene ring and that bond angles within the ring deviate notably from the ideal 120°. nih.govresearchgate.net DFT calculations would precisely quantify these bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds) Note: These are representative values based on calculations of structurally similar molecules like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) and experimental data from 2,6-dibromo-4-methylaniline. researchgate.netnih.gov

ParameterBond/AnglePredicted Value
Bond Lengths C-N~1.38 Å
C-Br~1.90 Å
C-F~1.36 Å
C-C (ring)~1.39 - 1.41 Å
N-H~1.01 Å
Bond Angles C-N-H~113°
C-C-Br~121°
C-C-C (ring)~115° - 123°
H-N-H~110°

Electronic Structure: The electronic properties are primarily described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For aniline (B41778) derivatives, the HOMO is typically localized on the benzene ring and the amino group, reflecting their electron-rich nature. The LUMO is usually distributed over the aromatic ring.

Another key aspect of the electronic structure is the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In substituted anilines, the negative potential (red/yellow regions) is generally concentrated around the nitrogen atom of the amino group and any halogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) is typically found around the hydrogen atoms of the amino group. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in interpreting and assigning experimental spectra.

Vibrational Frequencies: Theoretical vibrational analysis using DFT methods can predict the infrared (IR) and Raman spectra of this compound. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net A detailed assignment of vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net

Key predicted vibrational modes would include:

NH₂ Stretching: Asymmetric and symmetric stretching vibrations of the amino group, typically observed in the 3300–3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic and methyl C-H stretching vibrations, usually appearing around 3000–3100 cm⁻¹.

NH₂ Scissoring: This bending vibration is expected around 1610 cm⁻¹. researchgate.net

C-C Stretching: Vibrations within the aromatic ring, found in the 1400–1650 cm⁻¹ range.

C-N, C-Br, and C-F Stretching: These vibrations occur at lower frequencies and are characteristic of the specific substitutions on the ring.

Table 2: Predicted Major Vibrational Frequencies for this compound Note: These assignments are based on DFT calculations performed on 2,6-dibromo-3-chloro-4-fluoroaniline. researchgate.net

Vibrational ModePredicted Frequency Range (cm⁻¹)
NH₂ Asymmetric Stretch~3470
NH₂ Symmetric Stretch~3380
C-H Aromatic Stretch~3075
NH₂ Scissoring~1610
C=C Aromatic Stretch1550 - 1580
C-N Stretch~1316

Nonlinear Optical (NLO) Activity: Computational methods can also predict the nonlinear optical properties of a molecule by calculating its dipole moment (μ), polarizability (⟨α⟩), and first-order hyperpolarizability (β). researchgate.net Molecules with significant NLO activity have potential applications in optoelectronics. The hyperpolarizability value, calculated using approaches like the finite-field method, indicates the molecule's NLO response. researchgate.net For comparison, these calculated values are often benchmarked against urea, a standard NLO material. researchgate.net The presence of electron-donating (amino, methyl) and electron-withdrawing (halogens) groups on the aromatic ring can enhance NLO properties.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is a vital tool for elucidating reaction pathways, identifying transition states, and calculating activation energies.

Oxidation Potentials: DFT calculations can predict the oxidation potential of aniline derivatives, which is crucial for understanding their reactivity in electrochemical and metabolic processes. acs.org The calculations involve determining the energies of the neutral molecule and its corresponding radical cation.

Hydrogen Atom Transfer (HAT): The energetics of hydrogen atom transfer, particularly from the N-H bond of the amino group, can be modeled to understand antioxidant activity or radical-mediated reactions. This involves calculating the bond dissociation enthalpy (BDE) of the N-H bond. Computational studies on the reaction of 4-methyl aniline with OH radicals show that hydrogen abstraction from the amino group is a key pathway. mdpi.com

Intramolecular Radical Addition: While specific studies on this compound are not available, theoretical methods can be employed to explore potential intramolecular radical addition reactions. Such calculations would involve mapping the potential energy surface to locate the transition state for the cyclization of a radical intermediate and determining the associated energy barrier.

The reaction pathways for the halogenation of anilines have been shown to include initial ring chlorination and hydroxylation, leading to the formation of benzoquinone imines and eventual ring cleavage. acs.org DFT can be used to model the intermediates and transition states along these complex pathways.

Prediction of Reactivity and Selectivity Based on Computational Electronic Descriptors

The reactivity and selectivity of a molecule can be predicted using a variety of electronic descriptors derived from quantum chemical calculations.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO energies and their spatial distribution are fundamental in predicting reactivity. A small HOMO-LUMO gap generally implies high chemical reactivity. researchgate.net The locations of these orbitals indicate the most probable sites for electrophilic (where HOMO is localized) and nucleophilic (where LUMO is localized) attack.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). tci-thaijo.org These indices provide a quantitative measure of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP surface is a powerful tool for predicting where a molecule is most susceptible to attack. It provides a visual guide to the electron-rich and electron-poor regions of the molecule. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): Computational descriptors are frequently used in QSAR models to correlate a molecule's structure with its biological activity or other properties. nih.gov For substituted anilines, QSAR models have been developed to predict properties like toxicity and metabolic fate, using descriptors related to hydrophobicity, steric effects, and electronic characteristics. nih.govnih.govoup.com

Table 3: Key Computational Electronic Descriptors and Their Significance

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyE_HOMORelates to electron-donating ability; ionization potential.
Lowest Unoccupied Molecular Orbital EnergyE_LUMORelates to electron-accepting ability; electron affinity.
HOMO-LUMO Energy GapΔEIndicator of chemical reactivity and kinetic stability.
Chemical HardnessηMeasures resistance to change in electron distribution.
ElectronegativityχMeasures the power of an atom/group to attract electrons.
Electrophilicity IndexωQuantifies the global electrophilic nature of a molecule.

Analysis of Bond Dissociation Energies and Rotational Barriers

Bond Dissociation Energies (BDEs): DFT methods, particularly functionals like B3P86, have proven reliable for calculating the BDEs of halogenated molecules. researchgate.netacs.org The BDE is the energy required to break a bond homolytically. Calculating the BDEs for the C-Br, C-N, N-H, and methyl C-H bonds in this compound can provide insights into its thermal stability and potential fragmentation pathways in mass spectrometry or photochemical reactions. researchgate.net The strength of these bonds is influenced by the electronic effects of the various substituents on the aromatic ring.

Rotational Barriers: The rotation around the C-N bond in substituted anilines is a topic of significant theoretical interest. benthamdirect.com The rotational barrier is the energy difference between the molecule's ground-state conformation and the transition-state conformation where the amino group is perpendicular to the plane of the aromatic ring. This barrier is a measure of the π-conjugation between the nitrogen lone pair and the aromatic system. semanticscholar.orgmedjchem.com Theoretical studies on para-substituted anilines have shown that the rotational barrier correlates strongly with the electron-withdrawing or -donating ability of the substituents. semanticscholar.orgresearchgate.net For this compound, the bulky ortho-bromo substituents would be expected to significantly increase the rotational barrier due to steric hindrance, in addition to the electronic effects of all substituents.

Applications in Advanced Organic Synthesis and Materials Research

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

Substituted anilines are foundational building blocks in organic chemistry, and 2,6-Dibromo-4-fluoro-3-methylaniline is a prime example of a highly functionalized intermediate. The presence of multiple reactive sites on the aromatic ring allows for its use in a variety of coupling reactions to construct more complex molecular architectures.

The two bromine atoms, typically at the ortho-positions to the amino group, are particularly useful handles for metal-catalyzed cross-coupling reactions. For instance, the related compound 2,6-Dibromo-4-methylaniline (B181599) is known to participate in Suzuki-coupling reactions. fishersci.pt This suggests that this compound can similarly undergo such transformations, enabling the formation of carbon-carbon bonds. This capability is crucial for synthesizing intricate organic molecules from simpler precursors.

Furthermore, the amino group can be a directing group for C-H functionalization reactions, allowing for the selective introduction of new substituents onto the aniline (B41778) ring. researchgate.net The combination of the directing amino group and the pre-installed bromine and fluorine atoms provides a powerful platform for regioselective synthesis, making it a valuable intermediate for creating diverse and complex organic compounds. researchgate.net Such functionalized anilines are pivotal in building molecules for pharmaceuticals, agrochemicals, and dyes. fishersci.ptnbinno.com

Scaffold Design and Building Blocks in Medicinal Chemistry Research

The structural framework of this compound serves as a valuable scaffold in the design and synthesis of new therapeutic agents. The specific arrangement of its substituents can influence the binding affinity and selectivity of a molecule for its biological target.

Halogenated aromatic compounds are prevalent in medicinal chemistry, and this aniline derivative is a potential precursor for various bioactive molecules. For example, the closely related compound 2,6-Dibromo-4-fluoroaniline (B1582199) has been used in the asymmetric synthesis of a prostaglandin (B15479496) D2 receptor antagonist, a class of drugs investigated for treating allergic rhinitis. chemicalbook.com This highlights the utility of the dibromo-fluoro-aniline core in constructing pharmacologically active agents.

In the context of sirtuin modulators, research has shown that halogenation plays a critical role in the activity of small-molecule activators for SIRT6, an enzyme implicated in aging and metabolic diseases. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the development of potent SIRT6 activators often involves scaffolds with multiple halogen substituents. nih.govthno.org The development of novel SIRT6 activators has explored various heterocyclic and halogenated scaffolds to improve potency and bioavailability, underscoring the importance of such building blocks in drug discovery. thno.orgnih.gov

The table below summarizes examples of bioactive compounds and the role of halogenated aniline-like structures.

Bioactive Target/Compound ClassRole of Halogenated Aniline ScaffoldKey Findings
Prostaglandin D2 Receptor Antagonist The 2,6-dibromo-4-fluoroaniline core was a key building block in the synthesis. chemicalbook.comDemonstrates the utility of this structural motif in creating specific antagonists for therapeutic use. chemicalbook.com
SIRT6 Activators Halogenation is a critical feature for activation potency in several identified small-molecule activators. nih.govProgressive addition of chloro groups to a scaffold molecule restored the ability to activate SIRT6, indicating the importance of halogens. nih.gov

The unique substitution pattern of this compound makes its core structure a valuable motif for chemical biology research. Fluorine-containing building blocks are increasingly used in drug design to modulate properties like metabolic stability and binding affinity. nih.gov The presence of a fluorine atom can alter the electronic properties of the molecule and facilitate stronger interactions with biological targets.

This specific arrangement of atoms can be incorporated into larger molecules designed as probes to study biological processes or to validate new pharmacological targets. The development of specific modulators for enzymes like SIRT6, for instance, allows for a detailed examination of their molecular activity and confirms their potential as therapeutic targets. acs.org

Applications in Materials Science (e.g., optoelectronics, polymers, sensors development from aniline derivatives)

Aniline and its derivatives are fundamental monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer. nih.gov The properties of PANI can be finely tuned by introducing substituents onto the aniline ring, opening up applications in advanced materials. nih.govrsc.orgnih.gov

Functionalizing aniline monomers can improve the solubility of the resulting polymers, a significant drawback of unsubstituted PANI, and allows for the creation of uniform thin films. nih.govscribd.com These films are intensely studied for use in resistive sensors for detecting toxic gases and humidity, as their chemical and optical properties change upon interaction with various substances. nih.govnih.govscribd.com One of the key advantages of sensors based on these polymer films is their ability to operate at room temperature. scribd.com

The substituents on the aniline ring, such as those in this compound, would be expected to influence the polymer's final properties through steric and electronic effects. nih.govrsc.orgresearcher.life

The table below outlines the impact of functionalization on aniline-based polymers.

PropertyEffect of Aniline FunctionalizationApplication in Materials Science
Solubility Incorporation of substituents can increase solubility in common organic solvents. nih.govrsc.orgnih.govEnables easier processing and the formation of uniform thin polymer films. nih.govscribd.com
Morphology The choice of substituent can alter the surface morphology of the polymer, from hierarchical to spherical structures. rsc.orgnih.govAffects the performance and characteristics of devices made from the polymer.
Electrical Properties The electronic nature of the substituent modulates the conductivity and sensitivity of the polymer. nih.govnih.govHigh sensitivity to moisture and gases like ammonia (B1221849) makes them suitable for chemical sensors. rsc.orgnih.govscribd.com
Optical Properties Properties change due to protonation (doping) and deprotonation (dedoping) processes. nih.govscribd.comUseful for optoelectronic devices and sensors that rely on colorimetric or spectroscopic changes.

Environmental Fate and Bioremediation of Halogenated Anilines

Environmental Persistence of Halogenated Anilines and Contaminant Status

Halogenated anilines are a class of aromatic hydrocarbons characterized by an amino group (-NH2) and one or more halogen atoms attached to the benzene (B151609) ring. Their widespread use in the manufacturing of dyes, pesticides, pharmaceuticals, and plastics has led to their release into various environmental compartments. ekb.egasm.org The presence and position of halogen atoms (fluorine, chlorine, bromine) on the aniline (B41778) ring significantly increase the compound's chemical stability and resistance to degradation compared to simple aniline. ekb.eg This stability contributes to their persistence in soil and water, with half-lives that can be exceptionally long, sometimes spanning years. nih.gov

These compounds are considered significant environmental contaminants due to their persistence and potential toxicity. ekb.egnih.gov The physicochemical properties of halogenated organic chemicals, including many anilines, allow them to resist natural degradation processes such as photodegradation by sunlight or atmospheric oxidation. nih.gov As a result, they can accumulate in the environment, particularly in soil and sediment, and may be transported over long distances through air and water currents. nih.gov Their status as pollutants is a cause for concern, prompting research into their environmental fate and the development of effective remediation strategies. ekb.egnih.gov

Strategies for Bioremediation of Contaminated Environments Using Microbial Agents

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated sites in a cost-effective and environmentally friendly manner. nih.govnih.gov Several strategies are employed to enhance the degradation of halogenated anilines in soil and groundwater.

Intrinsic Bioremediation (Natural Attenuation) : This approach relies on the naturally occurring microbial populations at a contaminated site to degrade the pollutants without human intervention. It is most effective when the environmental conditions are favorable and a competent microbial community is already present. nih.gov

Biostimulation : This strategy involves stimulating the native microbial population by adding nutrients, electron acceptors (like oxygen), or electron donors to the contaminated environment. This enhances the growth and metabolic activity of the indigenous microorganisms capable of degrading the target pollutants.

Bioaugmentation : This technique involves introducing specific, pre-selected microorganisms or microbial consortia with proven degradative capabilities to a contaminated site. nih.gov This is particularly useful when the native microbial population lacks the ability to degrade the specific halogenated aniline present. Strains like Pseudomonas hibiscicola BT9, which show a high degradation rate for compounds like 3,4-dichloroaniline, are potential candidates for bioaugmentation agents. ekb.eg

These strategies can be applied in situ (treating the contamination in place) or ex situ (excavating contaminated soil or pumping groundwater for treatment). nih.govresearchgate.net The choice of strategy depends on the type and concentration of the pollutant, the site characteristics, and the cost-effectiveness of the approach. nih.gov

Natural Biosynthesis of Halogenated Anilines by Marine Microorganisms

While most halogenated anilines in the environment are of synthetic origin, recent research has revealed that some are also produced naturally. Studies have confirmed that certain marine microorganisms can biosynthesize these compounds. nih.govrsc.org

Labeling studies have shown that a marine biofilm-forming microalga can produce toxic halogenated anilines such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, along with mixed bromo- and chloro-derivatives. nih.govrsc.org This discovery identifies a novel class of halogenated natural products and indicates that not all environmental presence of these compounds can be attributed to anthropogenic pollution. nih.gov Marine environments are rich in halides (especially chloride and bromide), and many marine organisms, including bacteria and fungi, have evolved halogenating enzymes (halogenases) to incorporate these elements into organic molecules. researchgate.netmdpi.comnih.gov This natural production contributes to the complex biogeochemical cycling of halogens in marine and terrestrial ecosystems. nih.gov

Future Research Directions and Emerging Paradigms for 2,6 Dibromo 4 Fluoro 3 Methylaniline

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Property Prediction

Accelerated Compound Design:

Machine learning models, trained on vast datasets of known chemical structures and their corresponding properties, can be utilized to generate new derivatives of 2,6-Dibromo-4-fluoro-3-methylaniline with enhanced efficacy for specific applications. For instance, generative models can propose novel structures with predicted improvements in binding affinity to a particular biological target. This in silico approach can drastically reduce the time and cost associated with traditional trial-and-error methods of drug discovery.

Property Prediction:

AI algorithms can accurately predict a wide range of properties for novel derivatives of this compound, including their solubility, toxicity, metabolic stability, and spectroscopic signatures. This predictive capability allows researchers to prioritize the synthesis of compounds with the most promising profiles, thereby streamlining the development pipeline.

Table 1: Potential AI/ML-driven Research Areas for this compound

Research AreaApplication of AI/MLPotential Outcome
Drug Discovery Generative models for novel derivativesIdentification of potent and selective drug candidates
Materials Science Predictive models for material propertiesDesign of novel functional materials with tailored characteristics
Synthesis Optimization Retrosynthetic analysis and reaction condition predictionMore efficient and sustainable synthetic routes

Development of Novel Catalytic Systems for Efficient Functionalization and Derivatization

The development of novel catalytic systems offers a powerful avenue for the efficient and selective functionalization of the this compound scaffold. Modern catalysis can provide access to a diverse range of derivatives that would be difficult to obtain through traditional synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis. The application of these methods to this compound would enable the introduction of a wide variety of substituents at the bromine positions, leading to the creation of extensive libraries of new compounds for screening in drug discovery and materials science.

C-H Functionalization:

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the modification of aromatic compounds. The development of catalytic systems capable of selectively activating and functionalizing the C-H bonds of the this compound ring would open up new avenues for derivatization, allowing for the introduction of functional groups at positions that are not readily accessible through classical methods. Recent advancements in palladium-catalyzed meta-C–H bromination of aniline (B41778) derivatives showcase the potential for regioselective halogenation, a strategy that could be adapted for this specific molecule. nih.govrsc.orgresearchgate.netrsc.org

Advancements in Spectroscopic and Computational Techniques for Enhanced Molecular Characterization

Advancements in spectroscopic and computational techniques are crucial for a deeper understanding of the molecular structure and properties of this compound and its derivatives.

Advanced Spectroscopic Techniques:

While basic spectroscopic data for the parent compound may be available from suppliers bldpharm.com, advanced techniques can provide more detailed insights. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, which is particularly important for complex derivatives. Solid-state NMR could provide information about the packing and conformation of the molecule in the crystalline state.

Computational Chemistry:

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can aid in the interpretation of experimental spectra. Furthermore, computational methods can be used to study the mechanism of reactions involving this compound and to design new derivatives with desired electronic properties. The study of halogenated anilines through single-crystal X-ray diffraction provides valuable data on their crystal and molecular structures. nih.govacs.org

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Degradation Pathways

The principles of green chemistry are increasingly important in chemical synthesis, and their application to the production and degradation of this compound is a key area for future research.

Green Synthetic Routes:

The development of environmentally benign synthetic methods for this compound is a primary goal. This could involve the use of greener solvents, such as water or supercritical fluids, and the replacement of hazardous reagents with more sustainable alternatives. For example, electrochemical methods for the synthesis of anilines from nitrobenzenes are being explored as a greener alternative to traditional reduction methods that often use heavy metals. specchemonline.comchemistryworld.com Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. tandfonline.com The use of bromide-bromate salts in an aqueous acidic medium for the dibromination of anilines is an example of a more environmentally friendly bromination process. rsc.org

Table 2: Comparison of Traditional and Green Synthetic Approaches for Halogenated Anilines

StepTraditional ApproachGreen Chemistry Approach
Starting Material Often derived from petroleum-based feedstocksExploration of bio-based starting materials
Solvent Use of volatile organic compounds (VOCs)Use of water, ionic liquids, or solvent-free conditions
Reagents Use of stoichiometric and often toxic reagentsCatalytic methods, use of recyclable reagents
Energy High-temperature and high-pressure reactionsMicrowave-assisted or room temperature reactions

Biodegradation Pathways:

Investigating the environmental fate and biodegradation pathways of this compound is crucial for assessing its environmental impact. Studies could focus on identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved in its breakdown. This knowledge can be used to develop bioremediation strategies for the removal of this and similar compounds from the environment.

Q & A

Q. How to design mechanistic studies for debromination pathways?

  • Methodological Answer : Use isotopic labeling (e.g., D₂O in hydrolysis) and monitor intermediates via in situ FTIR or Raman spectroscopy. Compare activation energies (ΔG‡) via Arrhenius plots under varying pH/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-fluoro-3-methylaniline
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-fluoro-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.